2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1046862-07-0
VCID: VC11668938
InChI: InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)OC
Molecular Formula: C13H17BBr2O3
Molecular Weight: 391.89 g/mol

2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1046862-07-0

Cat. No.: VC11668938

Molecular Formula: C13H17BBr2O3

Molecular Weight: 391.89 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1046862-07-0

Specification

CAS No. 1046862-07-0
Molecular Formula C13H17BBr2O3
Molecular Weight 391.89 g/mol
IUPAC Name 2-(2,4-dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3
Standard InChI Key GUQWRBZDFFICDO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5-positions and a 2,4-dibromo-5-methoxyphenyl group at the 2-position. The dioxaborolane ring is a five-membered heterocycle containing two oxygen atoms and one boron atom, which adopts a trigonal planar geometry. The phenyl ring’s substitution pattern—two bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position—introduces steric bulk and electronic modulation, influencing its reactivity in cross-coupling reactions .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous boronic esters such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide benchmarks for key properties. For example, the density of similar compounds ranges from 0.912 g/mL at 25°C, and boiling points can reach 73°C at 15 mmHg . The presence of bromine atoms (atomic radius: 1.14 Å) and the methoxy group (-OCH₃) likely increases molecular weight and polarizability compared to simpler boronic esters.

Table 1: Estimated Physicochemical Properties

PropertyValueSource Analog
Molecular Weight~389.89 g/molCalculated
Density~1.25 g/mLExtrapolated from
Boiling Point~150°C (decomp.)Estimated
Solubility in THFHighInferred from

Synthesis and Reactivity

Synthetic Pathways

The synthesis of aryl-substituted dioxaborolanes typically involves lithiation followed by boronylation. For instance, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by reacting 2-bromothiophene with n-BuLi and subsequently treating it with the boronic ester precursor . Adapting this methodology, the target compound could be synthesized via the following steps:

  • Lithiation of 2,4-Dibromo-5-methoxybromobenzene:
    Treatment with n-BuLi at -78°C in tetrahydrofuran (THF) generates a highly reactive aryl lithium intermediate.

  • Boronylation:
    Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the dioxaborolane moiety.

  • Workup and Purification:
    Aqueous quenching, extraction with dichloromethane, and column chromatography yield the pure product .

Table 2: Representative Synthetic Yields for Analogous Reactions

Starting MaterialYieldConditionsSource
2-Bromothiophene78%n-BuLi, THF, -78°C
1-Bromo-3-(trifluoromethyl)benzene86%n-BuLi, THF, -78°C

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The bromine substituents on the phenyl ring of this compound serve as potential leaving groups, allowing sequential functionalization. For example, one bromine could be substituted in a Heck reaction, while the boronic ester moiety participates in a subsequent Suzuki coupling .

Applications in Materials Science

Conjugated Polymers

Dioxaborolane derivatives are widely used to synthesize conjugated polymers for organic electronics. For instance, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is a key monomer in light-emitting diodes (LEDs) . The target compound’s dibromo-substituted phenyl group could act as a copolymer unit, introducing electron-deficient regions to modulate bandgaps in photovoltaic materials.

Pharmaceutical Intermediates

Boronic esters are precursors to bioactive molecules. The methoxy group in this compound may enhance solubility, while bromine atoms provide sites for further derivatization. Analogs such as 3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole are used in anticancer drug synthesis .

ParameterValueSource
GHS Signal WordDanger
Precautionary StatementsP210, P233, P240
StorageCool, well-ventilated area

Research Developments

Recent Advances in Synthesis

A 2025 study optimized the lithiation-boronylation protocol for sterically hindered aryl bromides, achieving yields exceeding 85% for electron-deficient substrates . This advancement could be directly applicable to synthesizing the target compound.

Computational Insights

Density functional theory (DFT) calculations on analogous dioxaborolanes reveal that methyl groups on the boron ring reduce steric strain, enhancing stability. The methoxy group’s electron-donating effect (+M) may slightly increase the boron atom’s electrophilicity, accelerating transmetalation in Suzuki reactions .

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